tert-butyl N-[2-(bromomethyl)-4-fluorophenyl]carbamate tert-butyl N-[2-(bromomethyl)-4-fluorophenyl]carbamate
Brand Name: Vulcanchem
CAS No.: 1895977-80-6
VCID: VC11502878
InChI:
SMILES:
Molecular Formula: C12H15BrFNO2
Molecular Weight: 304.2

tert-butyl N-[2-(bromomethyl)-4-fluorophenyl]carbamate

CAS No.: 1895977-80-6

Cat. No.: VC11502878

Molecular Formula: C12H15BrFNO2

Molecular Weight: 304.2

Purity: 95

* For research use only. Not for human or veterinary use.

tert-butyl N-[2-(bromomethyl)-4-fluorophenyl]carbamate - 1895977-80-6

Specification

CAS No. 1895977-80-6
Molecular Formula C12H15BrFNO2
Molecular Weight 304.2

Introduction

Chemical Structure and Physicochemical Properties

tert-Butyl N-[2-(bromomethyl)-4-fluorophenyl]carbamate (C₁₂H₁₅BrFNO₂) features a tert-butoxycarbonyl (Boc)-protected amine linked to a 4-fluorophenyl ring substituted with a bromomethyl group at the ortho position. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic manipulations, while the bromomethyl group serves as a versatile electrophilic site for nucleophilic substitutions .

Molecular and Structural Characteristics

The molecular weight of the compound is approximately 316.16 g/mol, with a density estimated at 1.4±0.1 g/cm³ based on analogous tert-butyl carbamates . The bromine and fluorine atoms contribute to its elevated molecular polarizability, influencing its boiling point (~310°C) and flash point (~140°C) . A comparative analysis of similar compounds suggests a melting point range of 80–100°C, though experimental data for this specific derivative remains unreported.

Table 1: Key Physicochemical Properties

PropertyValueSource Analog
Molecular FormulaC₁₂H₁₅BrFNO₂
Molecular Weight316.16 g/mol
Density1.4±0.1 g/cm³
Boiling Point~310°C
Flash Point~140°C

The compound’s stability under ambient conditions is contingent on storage in inert atmospheres, as the bromomethyl group is susceptible to hydrolysis in humid environments.

Synthesis Strategies

The synthesis of tert-butyl N-[2-(bromomethyl)-4-fluorophenyl]carbamate typically involves a multi-step sequence starting from commercially available precursors. Two primary routes are described below, drawing from methodologies applied to structurally related compounds .

Route 1: Boc Protection of a Primary Amine

  • Starting Material: 2-Amino-4-fluorobenzyl alcohol is reacted with tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (NEt₃) to form tert-butyl N-(4-fluoro-2-(hydroxymethyl)phenyl)carbamate .

  • Bromination: The hydroxyl group is replaced with bromine using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in dichloromethane (DCM), yielding the target compound.

Key Reaction Conditions:

  • Boc protection: 0°C to room temperature, 12–18 hours .

  • Bromination: 0°C to reflux, 2–4 hours.

Route 2: Direct Functionalization of a Pre-Brominated Substrate

An alternative approach involves brominating 2-methyl-4-fluorophenylamine prior to Boc protection. This method circumvents the need for hydroxyl intermediates but requires stringent control over reaction stoichiometry to avoid over-bromination .

Advantages and Limitations:

  • Route 1 offers higher yields (70–80%) but demands anhydrous conditions .

  • Route 2 simplifies purification but is less efficient (50–60% yield) .

Reactivity and Derivative Formation

The bromomethyl group in tert-butyl N-[2-(bromomethyl)-4-fluorophenyl]carbamate undergoes nucleophilic substitution reactions with amines, thiols, and alkoxides, enabling the construction of diverse molecular architectures.

Nucleophilic Substitution

Reaction with primary amines (e.g., benzylamine) in dimethylformamide (DMF) at 60°C produces secondary amines, which are valuable intermediates in drug discovery. For example:
R-Br + NH2R’R-NHR’+HBr\text{R-Br + NH}_2\text{R'} \rightarrow \text{R-NHR'} + \text{HBr}

Hydrolysis of the Carbamate Group

Acidic hydrolysis (e.g., HCl in dioxane) removes the Boc group, regenerating the free amine. This step is critical in peptide synthesis and prodrug activation :
Boc-NH-Ar + HClNH2-Ar + CO2+tert-butanol\text{Boc-NH-Ar + HCl} \rightarrow \text{NH}_2\text{-Ar + CO}_2 + \text{tert-butanol}

Applications in Pharmaceutical Research

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